molecular formula C32H31F5N3NaO5 B12354480 sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate

Cat. No.: B12354480
M. Wt: 655.6 g/mol
InChI Key: NWAGPOTYTUZYPJ-TXAABAKYSA-M
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Description

This compound, also known as elagolix sodium salt, is a nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It was developed to treat hormone-sensitive conditions like endometriosis by suppressing luteinizing hormone (LH) secretion. Its structure features a uracil phenylethylamine core with fluorinated aromatic substituents, a trifluoromethyl group, and a sodium butanoate moiety that enhances solubility and bioavailability. Key structural attributes include:

  • Stereochemistry: The (1R)-configuration ensures optimal receptor binding .
  • Fluorine substitutions: The 2-fluoro-3-methoxyphenyl and 2-fluoro-6-(trifluoromethyl)benzyl groups improve metabolic stability and receptor affinity .
  • Sodium carboxylate: Enhances oral absorption and pharmacokinetic properties .

Elagolix was optimized to minimize CYP3A4 inhibition, a liability in earlier analogs, while maintaining nanomolar potency (IC50 = 0.2 nM) .

Properties

Molecular Formula

C32H31F5N3NaO5

Molecular Weight

655.6 g/mol

IUPAC Name

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C32H32F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,19,25,28,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t19?,25-,28?;/m0./s1

InChI Key

NWAGPOTYTUZYPJ-TXAABAKYSA-M

Isomeric SMILES

CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Canonical SMILES

CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the diazinan-1-yl core through cyclization reactions.
  • Introduction of fluoro and methoxy groups via electrophilic aromatic substitution.
  • Coupling reactions to attach the phenylethyl and butanoate moieties.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The fluoro groups can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C32H29F5N3NaO5
  • Molecular Weight : 653.6 g/mol
  • IUPAC Name : Sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate

Treatment of Endometriosis

Elagolix sodium has been primarily investigated for its application in treating endometriosis, a painful condition where tissue similar to the lining inside the uterus grows outside it. Clinical studies have demonstrated that Elagolix effectively reduces pain associated with endometriosis by acting as a gonadotropin-releasing hormone (GnRH) antagonist. This mechanism inhibits the secretion of hormones that promote the growth of endometrial tissue.

Clinical Findings :

  • A study published in The New England Journal of Medicine showed that patients receiving Elagolix experienced significant reductions in both moderate and severe endometriosis-related pain compared to placebo groups .

Management of Uterine Fibroids

Another notable application of Elagolix sodium is in the management of uterine fibroids. These benign tumors can cause heavy menstrual bleeding and pelvic pain. Research indicates that Elagolix can help alleviate symptoms by reducing estrogen levels, which are known to stimulate fibroid growth.

Case Studies :

  • In a randomized controlled trial, women treated with Elagolix reported decreased bleeding episodes and improved quality of life metrics .

Pharmacological Insights

Elagolix sodium's pharmacodynamics involves selective inhibition of GnRH receptors, leading to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in lower estrogen levels, which is beneficial for conditions exacerbated by estrogen.

Safety and Side Effects

While Elagolix sodium shows promise, it is essential to consider its safety profile. Common side effects reported include:

  • Hot flashes
  • Headaches
  • Nausea

Long-term use may lead to bone density reduction; therefore, monitoring is recommended for patients on prolonged therapy.

Future Directions in Research

Ongoing research aims to explore additional applications of Elagolix sodium beyond reproductive health. Potential areas include its effects on hormone-related cancers and other gynecological disorders. Investigations into combination therapies with other hormonal agents are also underway to enhance efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Receptor modulation: Acting as an agonist or antagonist at specific receptors.

    Pathway interference: Modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Critical Analysis of Structural Similarity Principles

Isovalency vs. Isoelectronicity : Elagolix and cetrorelix share antagonism but differ in electronic profiles. The "isovalency" concept (similar valence but distinct geometry) explains their divergent pharmacokinetics despite targeting the same receptor .

Read-Across Predictions : Elagolix’s low CYP3A4 liability was inferred from analogs with similar fluorinated benzyl groups, demonstrating the utility of read-across methods in early-stage toxicology .

Biological Activity

Sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate, commonly referred to as Elagolix (sodium salt), is a synthetic compound primarily recognized for its role as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article delves into its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Elagolix is characterized by the following chemical properties:

  • Molecular Formula : C32H30F5N3O5Na
  • Molecular Weight : 653.6 g/mol
  • CAS Number : 832720-36-2
  • Solubility : Soluble in organic solvents like ethanol and DMSO; aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml .

Elagolix functions by selectively inhibiting the GnRH receptor with a binding affinity (Ki) of approximately 0.9 nM. This inhibition leads to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces estrogen and testosterone levels. This mechanism is particularly beneficial in conditions such as endometriosis and uterine fibroids where hormone modulation is crucial .

1. Endometriosis

Elagolix has been extensively studied for its efficacy in treating endometriosis-related pain. Clinical trials have shown that it significantly reduces menstrual pain and pelvic pain associated with endometriosis. In a phase III trial, patients reported a reduction in pain scores by approximately 50% after six months of treatment .

2. Uterine Fibroids

Elagolix has also demonstrated effectiveness in managing symptoms associated with uterine fibroids. A study indicated that treatment led to a significant reduction in heavy menstrual bleeding and overall symptom severity over a 12-month period .

3. Heavy Uterine Bleeding

In clinical settings, Elagolix has been used to manage heavy uterine bleeding due to its ability to lower estrogen levels, thus reducing endometrial proliferation and associated bleeding episodes .

Case Study 1: Endometriosis Management

A double-blind placebo-controlled trial involving 600 women with moderate to severe endometriosis showed that those treated with Elagolix experienced significant improvements in quality of life and pain relief compared to the placebo group. The study highlighted a marked decrease in opioid use among participants receiving Elagolix .

Case Study 2: Uterine Fibroids

Another study focused on women with symptomatic uterine fibroids revealed that after six months of treatment with Elagolix, there was a notable decrease in fibroid size along with improved hemoglobin levels due to reduced bleeding .

Safety and Side Effects

While Elagolix is generally well-tolerated, some side effects have been reported, including:

  • Hot flashes
  • Headaches
  • Nausea
  • Potential risks related to long-term estrogen deprivation such as bone density loss .

Q & A

Q. How was the structural optimization of elagolix sodium achieved to balance GnRH receptor antagonism with reduced CYP3A4 inhibition?

Elagolix's optimization focused on modifying the uracil phenylethylamine scaffold to retain high hGnRH-R antagonism while minimizing off-target CYP3A4 interactions. Key strategies included:

  • Introducing a 2-fluoro-6-(trifluoromethyl)benzyl group at position 3 of the pyrimidine ring to enhance receptor binding via hydrophobic interactions .
  • Incorporating a (1R)-1-phenylethylamino side chain to improve stereoselective binding to GnRH-R .
  • Replacing metabolically labile groups with a sodium butanoate moiety to reduce hepatic metabolism and improve solubility . These modifications were validated using competitive radioligand binding assays (IC₅₀ = 0.09 nM for hGnRH-R) and CYP inhibition screening .

Q. What in vitro and in vivo models are recommended for assessing elagolix's suppression of gonadotropin release?

  • In vitro : Use CHO cells expressing recombinant hGnRH-R to measure inhibition of radiolabeled agonist binding (e.g., [¹²⁵I]-Substance P) .
  • In vivo :
  • Castrated macaques : Administer oral doses (0.1–10 mg/kg) and monitor LH suppression via radioimmunoassay .
  • Rodent models : Measure estradiol suppression in ovariectomized rats or uterine weight reduction in estrogen-primed rats .
    • Clinical correlation : Phase 2 trials in endometriosis patients demonstrated dose-dependent LH/FSH suppression (up to 80% at 200 mg BID) .

Q. How do structural features of elagolix sodium influence its pharmacokinetic profile?

  • Rapid absorption (Tₘₐₓ = 1 hour) is attributed to the sodium salt formulation enhancing solubility .
  • Short half-life (4–6 hours) results from hepatic glucuronidation of the butanoate moiety, necessitating twice-daily dosing .
  • Dose-dependent nonlinear pharmacokinetics occur at >150 mg due to saturation of efflux transporters like P-gp .
  • Tissue distribution : High plasma protein binding (>80%) limits CNS penetration, reducing neuropsychiatric side effects .

Advanced Research Questions

Q. What crystallographic or spectroscopic methods resolve elagolix's conformational dynamics and receptor interactions?

  • X-ray crystallography : Co-crystallize elagolix with the GnRH-R extracellular domain to map hydrogen bonds (e.g., between the uracil carbonyl and Arg8) and hydrophobic contacts (e.g., trifluoromethyl group with Phe313) .
  • NMR spectroscopy : Analyze ethyl (R)-4-(((5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)(phenyl)methyl)amino)butanoate (intermediate 9) to confirm stereochemistry and rotational barriers .
  • Circular dichroism (CD) : Validate chiral purity ([α]D²⁵ = −5.7° for intermediate 9) .

Q. How can researchers address discrepancies in reported bone density loss during long-term elagolix therapy?

  • Preclinical models : Conduct 12-month studies in ovariectomized rats to quantify trabecular bone loss via micro-CT, comparing low-dose (150 mg) vs. high-dose (600 mg) regimens .
  • Clinical mitigation : Co-administer add-back therapy (e.g., 0.5 mg estradiol + 1 mg norethindrone acetate) to offset hypoestrogenic effects without reversing therapeutic efficacy .
  • Biomarker analysis : Monitor serum C-terminal telopeptide (CTX) and osteocalcin to track bone turnover .

Q. What mechanisms underlie the rare but severe hepatic transaminase elevations observed with elagolix?

  • In vitro hepatotoxicity screening : Use primary human hepatocytes to assess mitochondrial dysfunction (e.g., ATP depletion) and reactive metabolite formation via CYP3A4 .
  • Genetic susceptibility : Screen for polymorphisms in UGT1A1 (glucuronidation) and ABCB1 (P-gp efflux) in patients with transaminase elevations .
  • Mitigation strategy : Avoid co-administration with strong CYP3A4 inducers (e.g., rifampin) to reduce metabolite accumulation .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for elagolix derivatives?

  • Core modifications :
  • Pyrimidine ring : Replace fluorine at position 2 with chlorine to evaluate steric effects .
  • Benzyl substituents : Test 2-fluoro-6-(trifluoromethyl) vs. 2-chloro-6-(methyl) groups for hydrophobic binding .
    • Assay conditions :
  • Use HEK293 cells transiently transfected with hGnRH-R for high-throughput screening (IC₅₀ ± SEM = 0.15 ± 0.03 nM) .
  • Apply Schild regression analysis to quantify antagonist potency (pA₂ values) .

Q. What statistical approaches resolve variability in preclinical LH suppression data?

  • Mixed-effects modeling : Account for inter-animal variability in macaque studies using body weight and baseline LH as covariates .
  • Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀ values in binding assays with n < 10 replicates .
  • Dose-response normalization : Express LH levels as % baseline to control for circadian fluctuations .

Contradiction Resolution

Q. How to reconcile conflicting reports on elagolix's efficacy in polycystic ovary syndrome (PCOS)?

  • Trial design : Compare Phase 2 studies (e.g., NCT04072575) using distinct endpoints (e.g., LH suppression vs. menstrual regularity) .
  • Population stratification : Subgroup analysis by BMI and insulin resistance status may explain divergent outcomes .
  • Biomarker validation : Measure anti-Müllerian hormone (AMH) to standardize PCOS severity grading across studies .

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